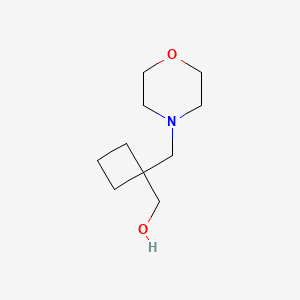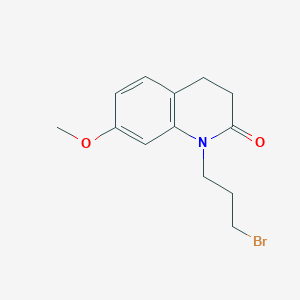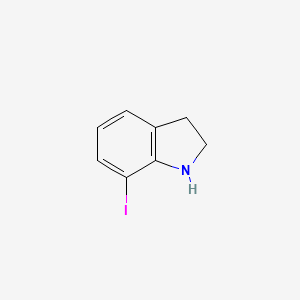
7-Iodoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodoindoline is a halogenated indole derivative characterized by the presence of an iodine atom at the seventh position of the indole ring. Indoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 7-Iodoindoline can be synthesized through various synthetic routes. One common method involves the iodination of indole using iodine in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactors with continuous monitoring of reaction parameters to optimize yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions: 7-Iodoindoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives, each with unique chemical and biological properties.
科学研究应用
7-Iodoindoline has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
7-Iodoindoline is compared with other similar halogenated indoles, such as 5-iodoindole and 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. While these compounds share structural similarities, this compound is unique in its specific iodine substitution pattern, which influences its reactivity and biological activity.
相似化合物的比较
5-Iodoindole
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
6-Bromoindole
6-Iodoquinoline
1-Iodonaphthalene
属性
分子式 |
C8H8IN |
|---|---|
分子量 |
245.06 g/mol |
IUPAC 名称 |
7-iodo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 |
InChI 键 |
XAEVGMWIRVRFJR-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
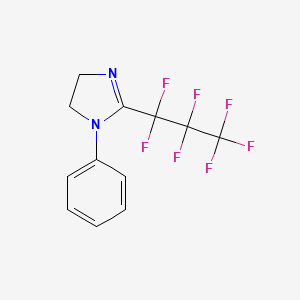

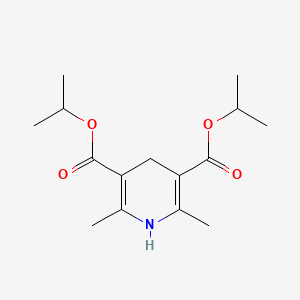

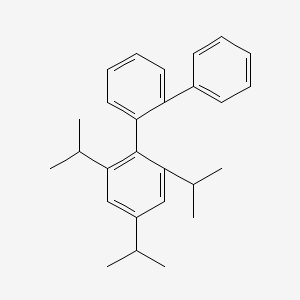
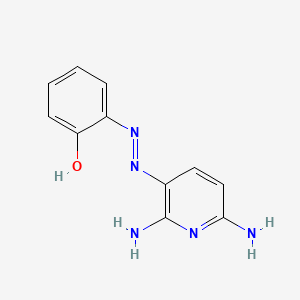
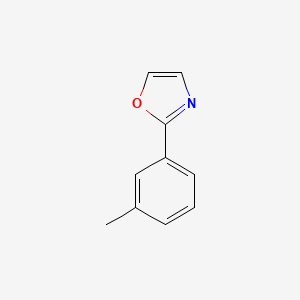
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
